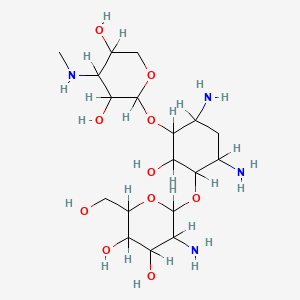

Gentamicin A

Description

Properties

CAS No. |

11001-13-1 |

|---|---|

Molecular Formula |

C18H36N4O10 |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

5-amino-6-[4,6-diamino-3-[3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol |

InChI |

InChI=1S/C18H36N4O10/c1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17/h5-18,22-28H,2-4,19-21H2,1H3 |

InChI Key |

LKKVGKXCMYHKSL-UHFFFAOYSA-N |

Canonical SMILES |

CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Gentamicin A Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Gentamicin (B1671437) A, a crucial precursor to the clinically significant gentamicin C complex. The document details the enzymatic steps, intermediate compounds, and genetic underpinnings of this intricate biochemical cascade. It is designed to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology.

Introduction to Gentamicin Biosynthesis

Gentamicin is a broad-spectrum aminoglycoside antibiotic produced by the filamentous bacterium Micromonospora echinospora. The commercial form is a mixture of several related compounds, primarily the gentamicin C complex, which are potent inhibitors of bacterial protein synthesis. The biosynthesis of these complex molecules originates from D-glucose-6-phosphate and proceeds through a series of enzymatic modifications, including amination, methylation, oxidation, and glycosylation. Understanding this pathway is critical for the rational design of novel aminoglycoside derivatives with improved efficacy and reduced toxicity.

The Core Biosynthetic Pathway of Gentamicin A

The biosynthesis of this compound is a multi-step process involving a cascade of enzymatic reactions encoded by the gen gene cluster. The pathway can be broadly divided into the formation of the 2-deoxystreptamine (B1221613) (2-DOS) core, followed by glycosylation and subsequent modifications.

The initial steps involve the conversion of D-glucose-6-phosphate to the central aminocyclitol core, 2-deoxystreptamine (2-DOS). This is followed by two crucial glycosylation steps. The glycosyltransferase GenM1 attaches N-acetylglucosamine to 2-DOS, which is then deacetylated. Subsequently, the glycosyltransferase GenM2 adds a xylose moiety to yield gentamicin A2, the first pseudotrisaccharide intermediate in the pathway.[1]

From gentamicin A2, a series of modifications lead to the key intermediate, gentamicin X2. This transformation is catalyzed by the sequential action of the oxidoreductase GenD2, the aminotransferase GenS2, the N-methyltransferase GenN, and the C-methyltransferase GenD1.[2][3] The pathway then branches at gentamicin X2, leading to the various components of the gentamicin C complex.[4] One branch is initiated by the C-6' methylation of gentamicin X2 by the radical SAM enzyme GenK, forming G418, a precursor to gentamicins C1, C2, and C2a.[5] The other branch, which bypasses this methylation, leads to gentamicins C1a and C2b.[4]

The final steps of the biosynthesis involve a complex series of reactions including dehydrogenation by GenQ, transamination by GenB1, and a dideoxygenation process catalyzed by GenP, GenB3, and GenB4.[4][6] Epimerization reactions, catalyzed by enzymes like GenB2, contribute to the stereochemical diversity of the final gentamicin components.[1] The terminal N-methylation steps are carried out by the methyltransferase GenL, which is encoded by a gene located outside the main biosynthetic cluster.[7][8]

Quantitative Data in Gentamicin Biosynthesis

Quantitative analysis of the gentamicin biosynthetic pathway is essential for optimizing production and for metabolic engineering efforts. The following tables summarize key quantitative data reported in the literature.

Table 1: Production Titers of Gentamicin and Intermediates in Wild-Type and Engineered Micromonospora Strains

| Strain | Genotype | Product | Titer | Reference |

| M. echinospora NRRL B-2995 (Parental) | Wild-Type | Gentamicin | 800 µg/mL | [9] |

| M. echinospora M40-12 | EMS mutant | Gentamicin | 1500 µg/mL | [9] |

| M. echinospora (Me-22) | Wild-Type | Gentamicin | 4.12 g/L | [10] |

| M. purpurea GK1101 | ΔgenK | Gentamicin C1a | ~10-fold increase vs. WT | [1] |

| M. echinospora 49-92S-KL01 | ΔgenK ΔgenL | Gentamicin C1a | 3.22-fold increase vs. parental | [11] |

| M. echinospora ΔKΔP | ΔgenK ΔgenP | JI-20A | 911 µg/mL | [1] |

| M. echinospora ΔKΔP + kanJK | ΔgenK ΔgenP, expressing kanJ and kanK | Gentamicin B | 80 µg/mL | [1] |

Table 2: Specific Activities and Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Product | Specific Activity (U/mg) | Km (µM) | kcat (s-1) | Reference |

| GenB3 | JI-20A-P | Oxo-sisomicin | 40.07 | 138.6 ± 15.2 | 0.89 ± 0.05 | [5] |

| GenB3 | JI-20Ba-P | Oxo-verdamicin | 9.31 | 245.1 ± 28.7 | 0.21 ± 0.01 | [5] |

| GenB3 | JI-20B-P | - | 0.17 | - | - | [5] |

| GenB4 | Sisomicin | Oxo-gentamicin C1a | 276.11 | 98.7 ± 11.5 | 5.82 ± 0.21 | [5] |

| GenB4 | Verdamicin C2a | Oxo-gentamicin C2a | 97.92 | 189.3 ± 22.1 | 2.11 ± 0.12 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of gentamicin biosynthesis.

This protocol is synthesized from established methods for genetic manipulation of Micromonospora species.

I. Preparation of Protoplasts:

-

Inoculate M. echinospora mycelia into 50 mL of GER medium supplemented with 0.15% glycine (B1666218) and 20 mM CaCl2.

-

Incubate for 48-60 hours at 28°C with vigorous shaking.

-

Harvest the cells by centrifugation, wash with 10.3% sucrose (B13894) solution.

-

Resuspend the mycelia in 4 mL of L buffer (pH 7.6) containing 2 mg/mL lysozyme.

-

Incubate for 1-2 hours at 30°C to achieve >95% protoplast formation.

-

Stabilize the protoplasts by adding MgCl2 and CaCl2.

-

Harvest the protoplasts by centrifugation, wash twice with modified P buffer, and resuspend in a final volume of 4 mL.

II. PEG-Mediated Transformation:

-

Mix the protoplast suspension with the plasmid DNA carrying the gene of interest and a selectable marker.

-

Add polyethylene (B3416737) glycol (PEG) solution to facilitate DNA uptake.

-

Plate the transformation mixture on a regeneration medium.

-

Overlay the plates with a selective agent (e.g., an antibiotic) after an appropriate incubation period to select for transformants.

-

Incubate the plates until transformant colonies appear.

III. Confirmation of Transformants:

-

Isolate genomic DNA from putative transformants.

-

Perform PCR and Southern blot analysis to confirm the integration of the desired gene.

This protocol describes the in vitro enzymatic conversion of JI-20A to gentamicin C1a.

-

Protein Expression and Purification: Express and purify the enzymes GenP, GenB3, and GenB4 as recombinant proteins.

-

Phosphorylation of JI-20A: Incubate JI-20A with purified GenP in a reaction buffer containing ATP to produce JI-20A-3'-phosphate.

-

Dideoxygenation and Transamination:

-

To the reaction mixture containing JI-20A-3'-phosphate, add purified GenB3 and GenB4.

-

For the final transamination step, supplement the reaction with an amino donor such as L-glutamine.

-

-

Product Analysis: Analyze the reaction products by LC-MS/MS to detect the formation of gentamicin C1a.

This protocol is adapted from validated methods for the quantification of gentamicin congeners.[2][12]

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard (e.g., tobramycin).

-

Perform solid-phase extraction (SPE) using a cation exchange cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the gentamicin components.

-

Dry the eluate and reconstitute in the initial mobile phase.

-

-

Liquid Chromatography:

-

Column: Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple reaction monitoring (MRM) for each gentamicin component and the internal standard.

-

Regulation of Gentamicin Biosynthesis

The regulation of gentamicin biosynthesis is complex and not yet fully elucidated. However, evidence suggests the involvement of several regulatory mechanisms.

-

GntR Family Regulators: The gen gene cluster contains genes encoding putative GntR-like transcriptional regulators. These proteins typically act as repressors and their function is modulated by the binding of small molecule effectors. Their specific role in controlling the expression of the gentamicin biosynthetic genes in Micromonospora echinospora is an active area of research.

-

Phosphate (B84403) Repression: The biosynthesis of many secondary metabolites, including antibiotics, is known to be influenced by the concentration of inorganic phosphate. Studies have shown that high concentrations of phosphate can repress gentamicin formation, suggesting the involvement of a two-component regulatory system like PhoP/PhoR, which is a global regulator of secondary metabolism in many actinomycetes.[3][13][14]

-

Promoter Structure: Studies on Micromonospora echinospora have identified tandem promoters that are temporally regulated, with some being active during the exponential growth phase and others during the stationary phase when antibiotic production typically occurs.[12][15] This indicates a sophisticated transcriptional control mechanism that coordinates gene expression with the physiological state of the cell.

Due to the limited availability of detailed experimental evidence on the specific regulatory network controlling the gen gene cluster, a definitive signaling pathway diagram cannot be constructed at this time. Further research is needed to identify the specific regulators, their binding sites, and the signaling molecules involved in the transcriptional control of gentamicin biosynthesis.

Conclusion

The this compound biosynthetic pathway is a complex and fascinating example of microbial secondary metabolism. This guide has provided a detailed overview of the core pathway, summarized available quantitative data, and presented key experimental protocols. A deeper understanding of this pathway, particularly its regulatory mechanisms, will be crucial for future efforts to engineer Micromonospora strains for the enhanced production of specific gentamicin components and for the generation of novel aminoglycoside antibiotics to combat the growing threat of antibiotic resistance.

References

- 1. Conservation of Transcription Start Sites within Genes across a Bacterial Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-optimal design model and biosynthetic pathway for gentamicin production by Micromonospora purpureochromogenes NRRL B-16094 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological studies on gentamicin: phosphate repression of antibiotic formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic dissection of the biosynthetic route to gentamicin A2 by heterologous expression of its minimal gene set - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Germ AI | Micromonospora echinospora [germai.app]

- 6. researchgate.net [researchgate.net]

- 7. Deciphering Genomes: Genetic Signatures of Plant-Associated Micromonospora - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gene cluster in Micromonospora echinospora ATCC15835 for the biosynthesis of the gentamicin C complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Gene cluster in Micromonospora echinospora ATCC15835 for the biosynthesis of the gentamicin C complex. | Semantic Scholar [semanticscholar.org]

- 12. Transcription from the P1 promoters of Micromonospora echinospora in the absence of native upstream DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | A GntR-Like Transcription Factor HypR Regulates Expression of Genes Associated With L-Hydroxyproline Utilization in Streptomyces coelicolor A3(2) [frontiersin.org]

- 15. Temporally regulated tandem promoters in Micromonospora echinospora - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Gentamicin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentamicin (B1671437) A, a key component of the broader gentamicin complex, is a potent aminoglycoside antibiotic renowned for its efficacy against a wide spectrum of bacterial infections, particularly those caused by Gram-negative aerobes.[1][2] Its bactericidal activity is primarily attributed to its ability to irrevocably bind to the bacterial ribosome, leading to a cascade of events that disrupt protein synthesis and ultimately result in cell death.[3][4] This technical guide provides a comprehensive analysis of the mechanism of action of Gentamicin A, detailing its molecular interactions with the ribosome, the functional consequences of this binding, and the experimental methodologies employed to elucidate these processes. Quantitative data on binding affinities and inhibitory concentrations are presented, alongside detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this critical antibiotic's function.

Molecular Mechanism of Action

This compound's primary cellular target is the bacterial 70S ribosome, the intricate molecular machine responsible for protein synthesis.[4] Specifically, it binds with high affinity to the 30S ribosomal subunit.[3][5] This interaction is central to its antibacterial properties.

Binding to the Ribosomal A-Site

The canonical binding site for this compound is the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA (rRNA) of the 30S subunit.[6] This binding is a high-affinity interaction, characterized by specific molecular contacts between the drug and the rRNA.[3][5] Upon binding, this compound induces a conformational change in the A-site, forcing two universally conserved adenine (B156593) residues, A1492 and A1493, to flip out from their helical stack.[3] This altered conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred, thereby compromising the ribosome's proofreading ability.[3]

Disruption of Protein Synthesis

The binding of this compound to the ribosomal A-site leads to several downstream effects that collectively inhibit protein synthesis:

-

Codon Misreading: The conformational change induced by this compound significantly lowers the accuracy of the decoding process.[6] This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.[4][6]

-

Inhibition of Translocation: The presence of this compound in the A-site can physically impede the movement of the peptidyl-tRNA from the A-site to the P-site, a critical step in peptide chain elongation known as translocation.[7]

-

Premature Termination: The disruption of the decoding process can also lead to the premature termination of translation.[8]

-

Inhibition of Ribosome Recycling: A secondary binding site for gentamicin has been identified on helix 69 of the 23S rRNA in the 50S subunit, which may interfere with ribosome recycling, further reducing the pool of active ribosomes.[2][9]

The accumulation of aberrant proteins and the overall shutdown of protein synthesis are ultimately bactericidal.[4]

Quantitative Data

The interaction of this compound and its related components with the bacterial ribosome has been quantified through various biophysical and microbiological assays.

Table 1: Binding Affinities of Gentamicin Components

| Compound | Target | Method | Dissociation Constant (Kd) | Reference(s) |

| Gentamicin C1a | A-site RNA oligonucleotide | Chemical Probing | 0.01 µM | [10] |

| Gentamicin C2 | A-site RNA oligonucleotide | Chemical Probing | 0.025 µM | [10] |

| Gentamicin C1 | A-site RNA oligonucleotide | Chemical Probing | 0.5 µM | [10] |

| [3H]gentamicin C2 | E. coli 70S Ribosomes | Equilibrium Dialysis | 0.6 µM (high affinity site) | [3][5] |

| [3H]gentamicin C2 | E. coli 70S Ribosomes | Equilibrium Dialysis | 10 µM (cooperative binding sites) | [3][5] |

| 6'-N-[3H]methylgentamicin C1a | E. coli 70S Ribosomes | Equilibrium Dialysis | 0.6 µM (high affinity site) | [3][5] |

| 6'-N-[3H]methylgentamicin C1a | E. coli 70S Ribosomes | Equilibrium Dialysis | 10 µM (cooperative binding sites) | [3][5] |

Table 2: Inhibitory Concentrations of Gentamicin

| Compound | Parameter | Organism/System | Value | Reference(s) |

| Gentamicin C1a | IC50 (Protein Synthesis) | Cell-free bacterial ribosomes | 0.4 µM | [3] |

| Gentamicin | MIC | E. coli ATCC 25922 | 0.25-1 µg/ml | [1] |

| Gentamicin | MIC | P. aeruginosa ATCC 27853 | 0.5-2 µg/ml | [1] |

| Gentamicin | MIC | S. aureus ATCC 29213 | 0.12-1 µg/ml | [1] |

| Gentamicin | MIC | E. coli MTCC 443 | 0.05 µg/ml | |

| Gentamicin | MIC | P. aeruginosa MTCC 1688 | 1 µg/ml | |

| Gentamicin | MIC | S. aureus MTCC 96 | 0.25 µg/ml |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its study.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of this compound on the synthesis of a reporter protein in a cell-free system.[9]

Materials:

-

Cell-free translation system (e.g., E. coli S30 extract)

-

mRNA template encoding a reporter protein (e.g., firefly luciferase)

-

This compound solutions of varying concentrations

-

Amino acid mixture (including methionine)

-

Energy source (ATP, GTP)

-

Reaction buffer

-

Luciferase assay reagent

-

Luminometer

-

96-well microplate

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing the cell-free translation system, amino acid mixture, energy source, and reaction buffer according to the manufacturer's instructions.

-

Inhibitor Addition: Aliquot the master mix into the wells of a 96-well microplate. Add serial dilutions of this compound to the respective wells. Include a "no drug" control (vehicle only).

-

Initiation of Translation: Add the luciferase mRNA template to each well to initiate the translation reaction.

-

Incubation: Incubate the microplate at 37°C for 60-90 minutes to allow for protein synthesis.

-

Detection: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay is used to quantify the binding of radiolabeled this compound to bacterial ribosomes.[2]

Materials:

-

Purified 70S ribosomes from a bacterial source (e.g., E. coli)

-

Radiolabeled this compound (e.g., [3H]Gentamicin)

-

Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

Wash buffer (ice-cold binding buffer)

-

Nitrocellulose filters (0.45 µm pore size)

-

Vacuum filtration apparatus

-

Scintillation vials

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In microcentrifuge tubes, set up binding reactions containing a fixed concentration of purified 70S ribosomes and varying concentrations of radiolabeled this compound in binding buffer. Include a control with no ribosomes to measure non-specific binding.

-

Incubation: Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.

-

Filtration: Pre-soak the nitrocellulose filters in wash buffer. Assemble the vacuum filtration apparatus and place a filter on the support. Apply a gentle vacuum and slowly filter each reaction mixture through a separate filter.

-

Washing: Immediately wash each filter with three volumes of ice-cold wash buffer to remove unbound radiolabeled this compound.

-

Quantification: Carefully remove each filter and place it in a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding (counts from the "no ribosome" control) from the total binding to obtain the specific binding at each this compound concentration. Plot the specific binding as a function of the free radiolabeled this compound concentration. Fit the data to a saturation binding curve to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Toeprinting Assay

This primer extension inhibition assay can map the precise location of this compound-induced ribosome stalling on an mRNA template.

Materials:

-

Linearized DNA template containing a T7 promoter followed by the gene of interest

-

In vitro transcription kit

-

Purified mRNA

-

Radiolabeled DNA primer complementary to a sequence downstream of the potential stalling site

-

Reverse transcriptase

-

dNTPs

-

Purified 70S ribosomes and tRNA

-

This compound

-

Denaturing polyacrylamide gel

-

Phosphorimager

Procedure:

-

In Vitro Transcription: Synthesize mRNA from the DNA template using an in vitro transcription kit. Purify the mRNA.

-

Primer Annealing: Anneal the radiolabeled primer to the purified mRNA.

-

Ribosome Complex Formation: Incubate the mRNA-primer duplex with purified 70S ribosomes and initiator tRNA in the presence or absence of this compound. This allows the formation of translation initiation complexes.

-

Primer Extension: Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize cDNA until it encounters the stalled ribosome.

-

Analysis: Denature the reaction products and separate them on a denaturing polyacrylamide gel. Visualize the radiolabeled cDNA products using a phosphorimager. The appearance of a specific band ("toeprint") in the presence of this compound indicates the position of the stalled ribosome, typically 15-17 nucleotides downstream from the first nucleotide of the codon in the P-site.

Conclusion

This compound's mechanism of action is a well-elucidated example of a highly effective antibiotic strategy. By targeting a universally conserved and essential cellular machine—the ribosome—and inducing a multifaceted disruption of its function, this compound exhibits potent bactericidal activity. The detailed understanding of its interaction with the ribosomal A-site, supported by robust quantitative data and sophisticated experimental techniques, not only explains its efficacy but also provides a critical foundation for the development of novel aminoglycosides. This knowledge is paramount in the ongoing effort to combat the global challenge of antibiotic resistance, enabling the rational design of next-generation antibiotics with improved efficacy and reduced toxicity.

References

- 1. The IC50: an exactly defined measure of antibiotic sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. usp-pqmplus.org [usp-pqmplus.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure Elucidation of Gentamicin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of Gentamicin (B1671437) A, a minor but important component of the gentamicin complex. This document details the key experimental protocols and presents quantitative data from mass spectrometry and nuclear magnetic resonance spectroscopy.

Introduction to Gentamicin A

Gentamicin is a broad-spectrum aminoglycoside antibiotic produced by the fermentation of Micromonospora purpurea. It is not a single compound but a complex mixture of structurally related components. The major components are Gentamicin C1, C1a, C2, C2a, and C2b. This compound is one of the minor components and a biosynthetic precursor to the more abundant C-series gentamicins. Its structural determination was a critical step in understanding the biosynthesis of the entire gentamicin complex. The structure of this compound was first proposed by Maehr and Schaffner in 1970.

The core structure of gentamicins consists of a 2-deoxystreptamine (B1221613) ring (ring II), glycosidically linked to two amino-sugars. In this compound, these are garosamine (B1245194) (ring I) and N-methyl-D-glucosamine (ring III).

Mass Spectrometry Analysis

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of gentamicin components, providing vital information on molecular weight and fragmentation patterns that help to deduce the connectivity of the sugar rings.

Experimental Protocol: Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

Sample Preparation:

-

A solution of purified this compound is prepared in a suitable solvent system, commonly a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote protonation.

-

The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for online separation and analysis.

MS Parameters:

-

Ionization Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.

-

Capillary Voltage: Typically set between 3.0 and 4.0 kV.

-

Source Temperature: Maintained around 120-150°C.

-

Desolvation Temperature: Set between 250 and 350°C.

-

Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) is applied to induce fragmentation and obtain informative product ion spectra.

Data Presentation: Mass Spectrometry of this compound

The mass spectral data provides the molecular weight and fragmentation pattern, which is crucial for identifying the constituent sugar units and their linkages.

| Ion | m/z (calculated) | m/z (observed) | Interpretation |

| [M+H]⁺ | 454.2820 | 454.2825 | Protonated molecular ion of this compound (C₂₀H₄₀N₄O₉) |

| Fragment 1 | 293.1762 | 293.1760 | Loss of N-methyl-D-glucosamine (ring III) |

| Fragment 2 | 162.1128 | 162.1130 | Garosamine ring (ring I) |

Note: The observed m/z values are hypothetical and for illustrative purposes. Actual values may vary slightly depending on the instrument and experimental conditions.

Logical Workflow for MS Data Interpretation

The following diagram illustrates the logical workflow for deducing the structure of this compound from its mass spectrometry data.

The Discovery and Isolation of Gentamicin A: A Technical Whitepaper

Introduction

Gentamicin (B1671437), a potent broad-spectrum aminoglycoside antibiotic, was first discovered in 1963 by Weinstein et al. from the fermentation broth of the actinomycete Micromonospora purpurea.[1] It was quickly determined that gentamicin is not a single entity but a complex of structurally related compounds. This complex is primarily composed of the Gentamicin C components (C1, C1a, C2, C2a, and C2b), which are the main contributors to its antibacterial activity. However, the fermentation also yields other minor components, including the Gentamicin A series.

This technical guide provides an in-depth overview of the discovery and isolation of this compound, a key component for understanding the biosynthesis of the entire gentamicin complex. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, quantitative data presentation, and visual diagrams of the experimental workflows.

Fermentation of Micromonospora purpurea

The production of the gentamicin complex, including this compound, begins with the submerged fermentation of Micromonospora purpurea. The fermentation process is a critical step that influences the overall yield and composition of the antibiotic complex.

Experimental Protocol: Fermentation

1. Inoculum Preparation:

-

A lyophilized culture of Micromonospora purpurea is used to inoculate a germination medium.

-

The germination medium consists of (g/L): Bacto-beef extract (3), Tryptose (5), Dextrose (1), Soluble starch (24), and Yeast extract (5) in tap water.

-

The culture is incubated for 5 days at 37°C on a rotary shaker (280 rpm, 2-inch stroke).

2. Production Fermentation:

-

An inoculum from the germination stage is transferred to a larger fermentation vessel containing a production medium.

-

A typical production medium contains (g/L): Soybean meal (30), Dextrose (cerelose) (40), and Calcium carbonate (1) in tap water.

-

The fermentation is carried out for approximately 24 to 48 hours at a pH range of 6.0 to 8.0. During this period, peak antibiotic production is achieved.

Extraction and Isolation of the Gentamicin Complex

A significant portion of the gentamicin produced during fermentation is bound to the mycelium of the microorganism.[2] Therefore, the extraction process is designed to release these bound antibiotics and isolate the crude gentamicin complex from the fermentation broth.

Experimental Protocol: Extraction and Initial Isolation

1. Acidic Extraction from Fermentation Broth:

-

The pH of the whole fermentation broth (approximately 2 liters) is adjusted to 2.0 with 6 N sulfuric acid.[1]

-

The acidified broth is stirred and then filtered with the aid of a filter aid to separate the mycelium from the filtrate.

-

The majority of the gentamicin activity resides in the mycelium, which is then subjected to acid extraction.

2. Cation-Exchange Chromatography:

-

The acidic extract containing the gentamicin complex is neutralized to pH 7.0 with 6 N sodium hydroxide (B78521).[1]

-

The neutralized solution is then passed through a cationic exchange resin column (e.g., Amberlite IRC-50).[1]

-

The resin is washed with water to remove impurities.

-

The gentamicin complex is eluted from the column using sulfuric acid at a pH of 2.0.[1] The eluate containing the crude gentamicin complex is then collected.

Separation and Purification of this compound

The crude gentamicin complex obtained from the initial extraction is a mixture of various gentamicin components. The separation of this compound from this complex is a challenging task due to the structural similarity of the components. Early research by Maehr and Schaffner focused on the characterization and structure elucidation of this compound, which required its purification from the complex. While the detailed, step-by-step protocol from their seminal work is not fully detailed in publicly available abstracts, the general principles of separating aminoglycosides can be applied.

Experimental Protocol: Separation of this compound (General Approach)

The separation of gentamicin components is typically achieved through chromatographic techniques. While modern methods often employ High-Performance Liquid Chromatography (HPLC), earlier methods relied on techniques like column chromatography and thin-layer chromatography (TLC).

1. Column Chromatography:

-

The crude gentamicin complex is dissolved in a suitable solvent system.

-

The solution is loaded onto a column packed with a stationary phase such as silica (B1680970) gel or cellulose.

-

A solvent system, often a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide, is used as the mobile phase to separate the components based on their polarity.[3]

-

Fractions are collected and analyzed by TLC to identify those containing this compound.

2. Thin-Layer Chromatography (TLC) for Analysis:

-

Silica gel GF254 plates are used as the stationary phase.

-

The developing solvent is typically the lower phase of a mixture of chloroform, methanol, and 17% ammonium hydroxide (2:1:1 v/v).[3]

-

The separated components can be visualized using a suitable staining reagent, such as ninhydrin, which reacts with the amino groups of the gentamicin molecules.

Data Presentation

| Property | Description |

| Appearance | White to buff-colored amorphous powder.[4] |

| Solubility | Freely soluble in water and pyridine; moderately soluble in methanol, ethanol, and acetone; practically insoluble in benzene (B151609) and halogenated hydrocarbons.[1][5] |

| Stability | Stable in the presence of light, air, and heat. The sulfate (B86663) salt is stable to changes in temperature and pH.[4] |

| Hygroscopicity | Hygroscopic.[4] |

| pH (4% aqueous solution) | 4.0 - 6.0.[4] |

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Biosynthetic Relationship of this compound

Caption: Simplified biosynthetic pathway of gentamicin.

References

Gentamicin A: A Comprehensive Technical Overview of its Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular properties of Gentamicin (B1671437) A, a key component of the broader gentamicin antibiotic complex. The information presented herein is intended to support research, discovery, and development activities within the scientific community.

Introduction to the Gentamicin Complex

Gentamicin is an aminoglycoside antibiotic complex produced by the fermentation of Micromonospora purpurea and related species.[1][2] This complex is a mixture of several structurally related components, primarily the gentamicins C1, C1a, and C2, which constitute the bulk of the commercially used antibiotic.[2] Another significant, albeit less abundant, component of this complex is Gentamicin A. While the Gentamicin C complex is widely recognized for its potent bactericidal activity, particularly against Gram-negative bacteria, this compound possesses a distinct chemical structure and is of significant interest in biosynthetic and analog development studies.

Molecular Properties of this compound

The fundamental molecular characteristics of this compound are summarized in the table below. These data are critical for a range of applications, from analytical method development to computational modeling and medicinal chemistry.

| Property | Value | Data Source |

| Chemical Formula | C₁₈H₃₆N₄O₁₀ | PubChem CID: 12810388[3] |

| Molecular Weight | 468.5 g/mol | PubChem CID: 12810388[3] |

| Exact Mass | 468.24314336 Da | PubChem CID: 12810388[3] |

Methodology for Structural and Molecular Weight Determination

The molecular formula and weight of aminoglycoside antibiotics like this compound are typically determined through a combination of advanced analytical techniques. While specific experimental protocols for the initial discovery may vary, the following methodologies represent the standard approach in the field:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is the primary technique for determining the precise molecular weight of a compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) allow for the determination of the exact mass to several decimal places. This high precision is crucial for deducing the elemental composition.

-

Elemental Analysis: This method provides the percentage composition of the individual elements (carbon, hydrogen, nitrogen, oxygen) in the compound. The experimentally determined percentages are then used to derive the empirical formula, which can be converted to the molecular formula using the molecular weight obtained from mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are indispensable for elucidating the detailed chemical structure. By analyzing the chemical shifts, coupling constants, and correlations of the different nuclei, the connectivity of the atoms and the stereochemistry of the molecule can be established, thus confirming the structural formula.

The Gentamicin Complex: Component Relationship

The following diagram illustrates the relationship between this compound and the other major components of the gentamicin complex. This visualization aids in understanding the heterogeneity of the natural product and the position of this compound within this family of compounds.

Caption: Hierarchical relationship of the Gentamicin antibiotic complex.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Gentamicin (B1671437) Components

Gentamicin, a cornerstone aminoglycoside antibiotic, is not a single molecular entity but a complex mixture of structurally related congeners produced by the actinomycete Micromonospora purpurea.[1] While the gentamicin complex is known for its broad-spectrum activity against severe Gram-negative and some Gram-positive bacterial infections, the biological activity, efficacy, and toxicity are not uniform across its components.[2][3][4] This guide provides a detailed examination of the individual components of the gentamicin complex, focusing on their antibacterial activity, associated toxicities, the experimental protocols used for their evaluation, and the cellular pathways they influence.

The gentamicin complex is primarily composed of the Gentamicin C series—C1, C1a, C2, and C2a—which constitute approximately 80-99% of the mixture and are responsible for the bulk of its antibacterial potency.[2][3][5] Minor components, including Gentamicin A, B, and X, make up the remainder and generally exhibit lower antibiotic activity.[3] Research has predominantly focused on the major C congeners due to their clinical significance.

Antibacterial Activity of Gentamicin C Components

The antibacterial efficacy of gentamicin congeners is context-dependent, varying significantly with the presence or absence of bacterial resistance mechanisms, such as aminoglycoside-modifying enzymes (AMEs).

Activity Against Wild-Type Bacteria

Against bacterial strains that do not possess AMEs, the major gentamicin C components exhibit similar potencies. Minimum Inhibitory Concentration (MIC) values for these congeners against key wild-type pathogens are generally within a single twofold dilution of each other, which is often within the standard error of the broth microdilution assay.[6]

Activity Against Bacteria with Aminoglycoside-Modifying Enzymes (AMEs)

The differentiation in antibacterial activity becomes stark when tested against bacteria harboring AMEs. These enzymes modify the aminoglycoside structure, impeding its ability to bind to the bacterial ribosome. The potency of individual congeners can differ by as much as 128-fold against such strains.[6] A prime example is the effect of the common AME AAC(6')-Ib, which significantly alters the MICs of the C-series components.[6]

Table 1: Comparative MIC (µg/mL) of Gentamicin C Congeners Against E. coli Strains

| Component | E. coli ATCC 25922 (Wild-Type) | E. coli ATCC 700926 (with aac(6')-Ib AME) |

|---|---|---|

| Gentamicin Mix | 1 | 16 |

| Gentamicin C1 | 1 | 4 |

| Gentamicin C1a | 0.5 | 64 |

| Gentamicin C2 | 1 | 16 |

| Gentamicin C2a | 1 | 512 |

(Data sourced from a 2020 study by W. M. H. et al., Antimicrobial Agents and Chemotherapy)[6]

Table 2: Reference MIC (µg/mL) Ranges for the Gentamicin Complex

| Organism | ATCC Strain | MIC Range (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 29213 / 25923 | 0.12 - 1 |

| Escherichia coli | 25922 | 0.25 - 1 |

| Pseudomonas aeruginosa | 27853 | 0.5 - 2 |

| Enterococcus faecalis | 29212 | 4 - 16 |

(Data sourced from Clinical and Laboratory Standards Institute (CLSI) guidelines)[7][8]

Toxicity Profile of Gentamicin Components

A significant limitation of gentamicin therapy is its potential for nephrotoxicity (kidney damage) and ototoxicity (hearing damage).[9][10] These toxicities are not uniformly caused by all components.

-

Nephrotoxicity : Studies have revealed that the individual gentamicin congeners possess significantly different nephrotoxic potentials.[6] In particular, in vitro and in vivo rat studies have suggested that gentamicin C2 and C2a are primary contributors to kidney damage.[11] This differential toxicity highlights the critical importance of controlling the congener composition in pharmaceutical formulations.

-

Ototoxicity : Gentamicin-induced hearing loss is linked to the apoptosis of sensory hair cells in the inner ear. This process is mediated by the activation of specific stress-related signaling pathways, including the JNK and NF-κB pathways.[12][13]

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of the biological activity of antibiotic components.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the gold-standard method for quantitative antimicrobial susceptibility testing, as established by the Clinical and Laboratory Standards Institute (CLSI).[14]

-

Preparation of Antimicrobial Solution : A stock solution of the isolated gentamicin congener is prepared in sterile water. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[7][14]

-

Preparation of Bacterial Inoculum : Several colonies of the test bacterium are selected from a fresh agar (B569324) plate and suspended in a sterile broth or saline solution. The suspension is incubated until its turbidity matches a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.[7]

-

Inoculation : The standardized bacterial suspension is diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][14] Control wells for growth (no antibiotic) and sterility (no bacteria) are included.[7]

-

Incubation : The plate is covered and incubated at 35°C for 16-20 hours.[7][14]

-

Interpretation : The MIC is recorded as the lowest concentration of the antibiotic at which no visible bacterial growth (turbidity) is observed.[6][14]

Isolation of Gentamicin Congeners

Individual gentamicin components are isolated from the commercial mixture using preparative reverse-phase high-performance liquid chromatography (HPLC).[6]

-

Sample Preparation : Gentamicin sulfate (B86663) is dissolved in a concentrated ammonium (B1175870) hydroxide (B78521) solution.

-

Chromatography : The solution is injected into an HPLC column (e.g., C18 resin). A gradient of acetonitrile (B52724) in water (modified with ammonium hydroxide) is used as the mobile phase to separate the congeners.

-

Detection and Collection : Congeners are detected by UV light (e.g., at 214 nm), and fractions corresponding to each separated component (C1, C1a, C2, C2a) are collected.

-

Final Processing : The collected fractions are lyophilized to obtain solid powders. The freebase form is then converted to a sulfate salt for stability and use in biological assays.[6]

Assessment of Ototoxicity and Nephrotoxicity

-

Ototoxicity Assessment : Hearing loss in animal models (e.g., rats) is evaluated by measuring changes in Auditory Brainstem Responses (ABR) to pure tone stimuli before and after treatment with gentamicin components.[15][16]

-

Nephrotoxicity Assessment : Renal toxicity is evaluated by measuring changes in urinary biomarkers, such as the N-acetyl-β-glucosaminidase (NAG) to creatinine (B1669602) (CR) concentration ratio, before and after treatment.[15][16]

Visualizing Workflows and Signaling Pathways

References

- 1. usp-pqmplus.org [usp-pqmplus.org]

- 2. researchgate.net [researchgate.net]

- 3. Gentamicin - Wikipedia [en.wikipedia.org]

- 4. In vitro comparison of aminoglycoside activities and their synergistic action with piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. droracle.ai [droracle.ai]

- 10. The aminoglycoside antibiotic gentamicin is able to alter metabolic activity and morphology of MDCK-C11 cells: a cell model of intercalated cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Early transcriptional response to aminoglycoside antibiotic suggests alternate pathways leading to apoptosis in sensory hair cells in the mouse inner ear - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Gentamicin-Induced Ototoxicity and Nephrotoxicity Vary with Circadian Time of Treatment and Entail Separate Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Gentamicin A vs. Gentamicin C Complex: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gentamicin (B1671437), a potent broad-spectrum aminoglycoside antibiotic, is a critical tool in combating severe bacterial infections. However, it is not a single entity but a complex mixture of structurally related compounds. This technical guide provides an in-depth comparative analysis of Gentamicin A and the more clinically prevalent Gentamicin C complex. We will delve into their chemical structures, biosynthetic relationship, comparative biological activities, and toxicological profiles. This guide aims to equip researchers and drug development professionals with the detailed technical knowledge necessary for informed research and the development of potentially safer and more effective aminoglycoside-based therapies.

Chemical Structures

The fundamental difference between this compound and the components of the Gentamicin C complex lies in their chemical structures, specifically the substitution patterns on their constituent amino sugars.

This compound is a known precursor in the biosynthesis of the Gentamicin C complex. Its structure features a 2-deoxystreptamine (B1221613) core linked to two amino sugars.

The Gentamicin C complex is a mixture of five major, closely related components: C1, C1a, C2, C2a, and C2b. These components differ primarily in the degree of methylation at the C-6' position of the purpurosamine ring.[1]

| Component | R1 | R2 |

| Gentamicin C1 | CH3 | CH3 |

| Gentamicin C1a | H | H |

| Gentamicin C2 | CH3 | H |

| Gentamicin C2a | H | CH3 |

| Gentamicin C2b | H | CH3 |

Table 1: Structural Differences in the Gentamicin C Complex Components based on substitutions at the 6' position of the purpurosamine ring.[2][3][4]

Biosynthesis: The Pathway from this compound to the C Complex

The Gentamicin C complex is biosynthesized from Gentamicin A2, a key intermediate, through a series of enzymatic modifications. This transformation is a critical area of study for metabolic engineering efforts aimed at producing specific, potentially less toxic, gentamicin components.[5][6] The pathway involves oxidation, transamination, and methylation steps to convert Gentamicin A2 into the various components of the C complex.[5][6]

Comparative Antibacterial Activity

While all gentamicin components act by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit, their efficacy can vary.[7] The minor components of the gentamicin complex, which include this compound, are reported to have lower antibiotic activity compared to the major C components.[8] The antibacterial activities of the individual Gentamicin C components are largely comparable against wild-type bacterial strains; however, significant differences can be observed against bacteria possessing aminoglycoside-modifying enzymes.[9]

Minimum Inhibitory Concentrations (MICs) of Gentamicin C Components

| Bacterial Species | Strain | Gentamicin C1 (µg/mL) | Gentamicin C1a (µg/mL) | Gentamicin C2 (µg/mL) | Gentamicin C2a (µg/mL) |

| Escherichia coli | Wild-type | 2 | Not Reported | Not Reported | Not Reported |

| Klebsiella pneumoniae | Wild-type | 2 | Not Reported | Not Reported | Not Reported |

| Acinetobacter baumannii | Wild-type | 4 | Not Reported | Not Reported | Not Reported |

| Enterobacter cloacae | Wild-type | 2 | Not Reported | Not Reported | Not Reported |

| Staphylococcus aureus | MRSA | 4 | Not Reported | Not Reported | Not Reported |

| E. coli expressing aac(6')-Ib | More potent than mixture | 4-fold less potent | Within 1 dilution of mixture | 32-fold less potent |

Comparative Toxicological Profile: Ototoxicity and Nephrotoxicity

A significant limitation in the clinical use of gentamicin is its potential for ototoxicity (hearing and balance dysfunction) and nephrotoxicity (kidney damage).[11][12] Research indicates that the individual components of the Gentamicin C complex contribute differently to these toxicities.

Ototoxicity: Gentamicin-induced ototoxicity primarily affects vestibular function, leading to balance problems, rather than significant hearing loss.[11] Studies on cochlear explants have shown that Gentamicin C2b is the least ototoxic, while Gentamicin C2 is the most ototoxic among the C-subtypes.[13]

Nephrotoxicity: Gentamicin accumulates in the proximal tubule cells of the kidneys, leading to cellular damage.[12] Comparative studies in rat models suggest that Gentamicin C2 is more nephrotoxic than other components like C1 and C2a.[9] Gentamicin C1 has been shown to be significantly less nephrotoxic than the C2 component.

| Component | Relative Ototoxicity | Relative Nephrotoxicity |

| This compound | Data not available | Data not available |

| Gentamicin C1 | Less ototoxic than C2 | Less nephrotoxic than C2 |

| Gentamicin C1a | Less ototoxic than C2 | Data suggests lower nephrotoxicity |

| Gentamicin C2 | Most ototoxic | Most nephrotoxic |

| Gentamicin C2a | Not significantly different from C1/C1a | Less nephrotoxic than C2 |

| Gentamicin C2b | Least ototoxic | Data not available |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Methodology (Broth Microdilution):

-

Preparation of Antibiotic Stock Solutions: Prepare sterile stock solutions of this compound and individual Gentamicin C components in a suitable solvent, typically sterile water.

-

Bacterial Inoculum Preparation: Culture the test bacterium on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) overnight at 35-37°C. Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic stock solution in cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

High-Performance Liquid Chromatography (HPLC) for Component Separation

Objective: To separate and quantify the individual components of the Gentamicin C complex.

Methodology:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is often employed using a mixture of an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) in water and an organic modifier such as acetonitrile.

-

Derivatization: As gentamicin components lack a strong chromophore, pre-column derivatization with an agent like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) is often necessary for UV detection. Alternatively, charged aerosol detection (CAD) or mass spectrometry can be used without derivatization.

-

Detection: UV absorbance at a specific wavelength (e.g., 365 nm for DNP derivatives), CAD, or MS.

-

Quantification: The concentration of each component is determined by comparing its peak area to that of a known standard.

Mass Spectrometry (MS) for Component Identification and Quantification

Objective: To identify and quantify the components of the gentamicin complex with high specificity and sensitivity.

Methodology:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Mass Analyzer: A triple quadrupole or ion trap mass spectrometer is typically employed.

-

Mode of Operation: For quantification, Multiple Reaction Monitoring (MRM) is used to enhance selectivity by monitoring specific precursor-to-product ion transitions for each gentamicin component.

-

Sample Preparation: Solid-phase extraction (SPE) is often used to clean up biological samples and concentrate the analytes before LC-MS/MS analysis.

Conclusion and Future Directions

This technical guide highlights the key differences between this compound and the Gentamicin C complex. While the antibacterial activities of the major C components are similar against susceptible strains, their toxicological profiles vary significantly. The lower toxicity profiles of certain components, such as the reduced ototoxicity of C2b and the lower nephrotoxicity of C1, present exciting opportunities for the development of safer aminoglycoside therapies.

Future research should focus on:

-

Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to directly compare the antibacterial efficacy and toxicity of this compound with the individual components of the C complex.

-

Metabolic Engineering: Utilizing the growing understanding of the gentamicin biosynthetic pathway to engineer strains of Micromonospora purpurea that overproduce specific, less toxic components.

-

Structure-Activity Relationship (SAR) Studies: Further elucidating the structural features of gentamicin that contribute to toxicity to guide the rational design of novel aminoglycoside derivatives with improved safety profiles.

By continuing to unravel the complexities of the gentamicin family of antibiotics, the scientific community can work towards harnessing their potent antibacterial power while minimizing their harmful side effects.

References

- 1. usp-pqmplus.org [usp-pqmplus.org]

- 2. Gentamicin-Induced Ototoxicity and Nephrotoxicity Vary with Circadian Time of Treatment and Entail Separate Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass spectrometric characterization of gentamicin components separated by the new European Pharmacopoeia method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delineating the Biosynthesis of Gentamicin X2, the Common Precursor of the Gentamicin C Antibiotic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delineating the biosynthesis of gentamicin x2, the common precursor of the gentamicin C antibiotic complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pragolab.cz [pragolab.cz]

- 12. pharmahealthsciences.net [pharmahealthsciences.net]

- 13. lcms.cz [lcms.cz]

The Genesis of a Potent Antibiotic: An In-depth Guide to the Biosynthesis of Gentamicin A in Micromonospora purpurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate biosynthetic pathway of Gentamicin (B1671437) A, a crucial aminoglycoside antibiotic produced by the actinomycete Micromonospora purpurea. Unraveling this complex process at a molecular level is paramount for the rational design of metabolic engineering strategies aimed at enhancing the production of specific desired gentamicin components and for the combinatorial biosynthesis of novel aminoglycoside antibiotics with improved therapeutic properties.

The Gentamicin Biosynthetic Blueprint: Genes and Enzymes

The production of gentamicin is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the Micromonospora genome. This cluster harbors the genetic information for a cascade of enzymes that collaboratively construct the complex gentamicin molecule from simple sugar precursors. While the core BGC is localized, at least one essential methyltransferase, GenL, is encoded by a gene located distantly on the chromosome, highlighting the complexity of its regulation.[1]

The biosynthetic journey commences with D-glucose-6-phosphate, which is transformed into the central scaffold of all gentamicins, 2-deoxystreptamine (B1221613) (2-DOS). A series of enzymatic modifications, including glycosylation, amination, methylation, oxidation, and dehydroxylation, then progressively build and tailor the molecule to yield the various gentamicin components.

Key Enzymes in the Gentamicin A Biosynthetic Pathway:

| Enzyme | Gene | Function |

| GenC | genC | 2-deoxy-scyllo-inosose synthase |

| GenS1 | genS1 | 2-deoxy-scyllo-inosose aminotransferase |

| GenE | genE | Dehydrogenase |

| GenM1 | genM1 | Glycosyltransferase (attaches N-acetyl-D-glucosamine to 2-DOS) |

| GenD | genD | Deacetylase |

| GenM2 | genM2 | Glycosyltransferase (attaches D-xylose to paromamine) |

| GenD2 | genD2 | Dehydrogenase (C-3" oxidation of Gentamicin A2)[2][3] |

| GenS2 | genS2 | Aminotransferase (C-3" amination of the oxidized intermediate)[2][3] |

| GenN | genN | N-methyltransferase (N-methylation of the 3"-amino group)[2][3] |

| GenD1 | genD1 | C-methyltransferase (C-methylation at C-4")[3] |

| GenK | genK | C-methyltransferase (C-methylation at C-6' of Gentamicin X2)[2] |

| GenQ | genQ | Dehydrogenase (C-6' oxidation)[4] |

| GenB1 | genB1 | Aminotransferase (C-6' amination)[4] |

| GenP | genP | Phosphotransferase (involved in 3',4'-didehydroxylation) |

| GenB3 | genB3 | PLP-dependent enzyme (involved in 3',4'-didehydroxylation) |

| GenB4 | genB4 | PLP-dependent enzyme (involved in 3',4'-didehydroxylation) |

| GenB2 | genB2 | Isomerase/Epimerase (interconversion of gentamicin C2a and C2)[5] |

| GenL | genL | N-methyltransferase (terminal N-methylation at 6'-amino group)[1] |

The Biosynthetic Pathway to this compound and its Derivatives

The biosynthesis of gentamicin is not a linear process but rather a branched network of parallel pathways, leading to a complex mixture of related compounds. The journey to this compound and its subsequent conversion to other key intermediates is a critical part of this network.

Caption: Biosynthetic pathway of this compound and its derivatives in Micromonospora purpurea.

The pathway initiates with the conversion of D-glucose-6-phosphate to 2-deoxystreptamine (2-DOS). Two subsequent glycosylation steps, catalyzed by GenM1 and GenM2, attach N-acetyl-D-glucosamine and D-xylose to the 2-DOS core, respectively, to form Gentamicin A2.[2] From Gentamicin A2, a series of modifications at the C-3'' position, including oxidation by GenD2, amination by GenS2, and N-methylation by GenN, lead to the formation of this compound.[2][3] A crucial C-methylation at the C-4'' position, catalyzed by the radical SAM enzyme GenD1, then yields the key branchpoint intermediate, Gentamicin X2.[3]

From Gentamicin X2, the pathway diverges into two main parallel branches. In one branch, oxidation and amination at the C-6' position by GenQ and GenB1, respectively, followed by a complex dehydroxylation process involving GenP, GenB3, and GenB4, leads to the formation of Gentamicin C1a.[4] In the other branch, a C-methylation at C-6' by GenK produces G418, which then undergoes a similar series of modifications to yield Gentamicins C2a and C2.[2] Finally, the terminal N-methyltransferase GenL acts on both Gentamicin C1a and C2 to produce Gentamicin C2b and C1, respectively.[1]

Experimental Methodologies

The elucidation of the gentamicin biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Key experimental approaches include gene knockout to identify the function of specific genes, heterologous expression of biosynthetic genes to reconstitute parts of the pathway in a different host, and in vitro enzymatic assays to characterize the function and properties of individual enzymes.

Gene Knockout in Micromonospora purpurea using CRISPR-Cas9

Targeted gene inactivation is a powerful tool to probe the function of specific genes in the gentamicin biosynthetic pathway. The CRISPR-Cas9 system has been adapted for use in Micromonospora, providing an efficient method for creating clean, in-frame deletions.

Caption: A typical experimental workflow for CRISPR-Cas9 mediated gene knockout in Micromonospora.

Protocol Outline:

-

sgRNA Design and Plasmid Construction: Design single guide RNAs (sgRNAs) targeting the gene of interest. Construct a donor plasmid containing the sgRNA expression cassette and homology arms flanking the target gene for homologous recombination.

-

Conjugal Transfer: Introduce the CRISPR-Cas9 plasmid and the donor plasmid into Micromonospora purpurea via conjugation from an E. coli donor strain.

-

Selection and Screening: Select for exconjugants that have integrated the plasmids. Screen for double-crossover events that result in the deletion of the target gene using PCR.

-

Verification: Confirm the gene deletion by DNA sequencing.

-

Phenotypic Analysis: Ferment the mutant strain and analyze the resulting metabolite profile using HPLC-MS/MS to determine the effect of the gene knockout on gentamicin production.

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize the function of individual enzymes in vitro, they are often produced in a heterologous host, such as E. coli, which allows for high-level expression and straightforward purification.

Protocol Outline:

-

Gene Cloning: Amplify the gene of interest from Micromonospora purpurea genomic DNA and clone it into an appropriate E. coli expression vector, often with an affinity tag (e.g., His-tag) for purification.

-

Protein Expression: Transform the expression plasmid into a suitable E. coli expression strain. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Cell Lysis and Clarification: Harvest the cells and lyse them to release the recombinant protein. Centrifuge the lysate to remove cell debris.

-

Affinity Chromatography: Purify the tagged protein from the clarified lysate using an affinity chromatography resin that specifically binds to the tag (e.g., Ni-NTA resin for His-tagged proteins).

-

Elution and Dialysis: Elute the purified protein from the resin and dialyze it into a suitable buffer for storage and subsequent enzymatic assays.

In Vitro Enzymatic Assays

Once a purified enzyme is obtained, its catalytic activity, substrate specificity, and kinetic parameters can be determined through in vitro assays.

General Protocol for a Dehydrogenase (e.g., GenD2) Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, its substrate (e.g., Gentamicin A2), the appropriate cofactor (e.g., NAD+ or NADP+), and a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature for a defined period.

-

Reaction Quenching: Stop the reaction, for example, by adding a solvent like chloroform.

-

Product Analysis: Analyze the reaction mixture by HPLC-MS/MS to detect the formation of the product.

General Protocol for an Aminotransferase (e.g., GenS2) Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, its substrate (the product of the preceding dehydrogenase reaction), a PLP cofactor, an amino donor (e.g., L-glutamate), and a suitable buffer.

-

Incubation and Analysis: Follow the same incubation, quenching, and analysis steps as for the dehydrogenase assay.

Quantitative Analysis of Gentamicin Production

Accurate quantification of gentamicin and its intermediates is crucial for evaluating the effects of genetic modifications and for optimizing fermentation conditions. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

HPLC-MS/MS Protocol Outline:

-

Sample Preparation: Extract the gentamicin components from the fermentation broth.

-

Chromatographic Separation: Separate the different gentamicin components using a reverse-phase HPLC column with a suitable mobile phase gradient.

-

Mass Spectrometric Detection: Detect and quantify the separated components using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity.

Production Yields in Engineered Micromonospora Strains

Metabolic engineering of Micromonospora purpurea has led to the development of strains with altered gentamicin production profiles, often with increased yields of specific, desirable components.

| Strain | Genetic Modification | Key Product(s) | Reported Yield/Titer Increase |

| M. purpurea Mutant JI-33 | Chemical Mutagenesis | Gentamicin C2b | Major component of the complex[6] |

| M. echinospora ΔgenK | Gene Knockout | Gentamicin C1a | - |

| M. purpurea GK1101 | Inactivation of genK pathway | Gentamicin C1a | High titers of C1a |

| M. purpurea GbKL202 | ΔgenK ΔgenL | Gentamicin C1a (solely) | Exclusive production of C1a |

| M. echinospora Mutant | EMS Mutagenesis | Gentamicin | 1.78-fold increase compared to parental strain[7] |

| M. purpurea AL324 | Mutagenesis | Gentamicin | 81.3% titer increase in 5L fermenter[6] |

| M. purpurea CH20190225-107 | ARTP and LiCl mutagenesis | Gentamicin | Titer increase from 1547 U/mL to 2280 U/mL[6] |

Logical Relationships in Gentamicin Biosynthesis

The intricate network of enzymatic reactions in gentamicin biosynthesis involves several logical dependencies and parallel processing steps. Understanding these relationships is key to manipulating the pathway for desired outcomes.

Caption: Logical flow of the parallel biosynthetic pathways in gentamicin formation.

The biosynthesis of the core intermediate, Gentamicin X2, is a prerequisite for the formation of all major C components. The commitment to one of the two major parallel pathways is determined by the action of the methyltransferase GenK. If GenK methylates Gentamicin X2, the pathway is directed towards the production of Gentamicins C2a, C2, and C1. In the absence of GenK activity on Gentamicin X2, the alternative pathway initiated by GenQ and GenB1 leads to the synthesis of Gentamicins C1a and C2b. The final methylation step, catalyzed by GenL, is common to both pathways, converting C1a to C2b and C2 to C1.

This guide provides a foundational understanding of the origin of this compound and its derivatives in Micromonospora purpurea. Further research into the detailed kinetics and regulatory mechanisms of the biosynthetic enzymes will undoubtedly pave the way for more sophisticated metabolic engineering approaches to produce novel and more effective aminoglycoside antibiotics.

References

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. Complete reconstitution of the diverse pathways of gentamicin B biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic characterization of human mRNA guanine-N7 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specificity and Promiscuity at the Branch Point in Gentamicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances in the biosynthesis and production optimization of gentamicin: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the biosynthetic pathway and structural modification of gentamicin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Gentamicin A Core Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structure of Gentamicin (B1671437) A, a key component of the gentamicin antibiotic complex. The document details its structural characteristics, biosynthetic origins, and the experimental methodologies used for its characterization, presented in a format tailored for researchers and professionals in the field of drug development.

The 2-Deoxystreptamine (B1221613) Core: The Heart of Gentamicin A

The fundamental building block of this compound, and indeed all major aminoglycoside antibiotics, is the aminocyclitol 2-deoxystreptamine (2-DOS) . This central scaffold is a substituted cyclohexane (B81311) ring that provides the structural foundation for the attachment of various amino sugars, which in turn dictate the specific activity and properties of the resulting antibiotic.

Structural Properties of the 2-Deoxystreptamine Core

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₄N₂O₃ | PubChem CID: 203443[1] |

| Molecular Weight | 162.19 g/mol | PubChem CID: 203443[1] |

| IUPAC Name | (1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3-triol | PubChem CID: 203443[1] |

Note: Specific bond lengths and angles for the 2-deoxystreptamine molecule can be obtained from crystallographic information files (CIF) for its known crystal structures.

Biosynthesis of the this compound Core Structure

The biosynthesis of this compound begins with the formation of the 2-deoxystreptamine core from D-glucose-6-phosphate.[2] This is followed by a series of enzymatic steps, including glycosylation, to attach the characteristic amino sugars. The pathway is a complex network of reactions catalyzed by a dedicated suite of enzymes encoded in the gentamicin biosynthetic gene cluster.

Formation of 2-Deoxystreptamine

The initial steps involve the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (B3429959) (2-DOI) by the enzyme 2-deoxy-scyllo-inosose synthase (GenC).[2] Subsequently, a transamination reaction catalyzed by 2-deoxy-scyllo-inosose aminotransferase (GenS1) yields 2-deoxy-scyllo-inosamine (B1216308) (2-DOIA).[2] Further enzymatic modifications lead to the formation of the 2-deoxystreptamine core.

Glycosylation of the 2-Deoxystreptamine Core

Once the 2-DOS core is synthesized, it is glycosylated by specific glycosyltransferases. In the gentamicin pathway, the first glycosyltransferase, GenM1, transfers a UDP-N-acetylglucosamine (UDP-GlcNAc) molecule to the C4 position of 2-DOS, forming paromamine (B1213074) after deacetylation.[3] A second glycosyltransferase, GenM2, then attaches a UDP-xylose to the C6 position of paromamine, yielding Gentamicin A2.[3]

The following diagram illustrates the initial steps in the formation of the gentamicin core structure, starting from the 2-deoxystreptamine scaffold.

From Gentamicin A2, a series of further enzymatic modifications, including amination and methylation, lead to the formation of other gentamicin components. The following diagram outlines this subsequent pathway.

Experimental Protocols for Characterization

The structural elucidation and quantification of this compound rely on a combination of chromatographic and spectroscopic techniques. Due to its polar nature and lack of a strong UV chromophore, specialized methods are required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of gentamicin components.

Sample Preparation:

-

Purified this compound is lyophilized to remove any residual solvents.

-

A 20% (w/v) solution is prepared by dissolving the dried sample in deuterium (B1214612) oxide (D₂O).[4]

-

An internal standard, such as 3-(trimethylsilyl)propanesulfonic acid sodium salt (TMPS), is added at a concentration of 0.05% (w/v) for chemical shift referencing.[4]

Instrumentation and Parameters (Representative):

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution.

-

Nuclei: ¹H and ¹³C nuclei are typically observed.

-

Experiments:

-

1D ¹H NMR: Provides information on the proton chemical shifts and coupling constants.

-

1D ¹³C NMR: Provides information on the carbon chemical shifts.

-

2D COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the sugar rings and the 2-DOS core.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range proton-carbon correlations, which are crucial for assigning the linkages between the sugar units and the 2-DOS core.

-

-

Temperature: Experiments are typically performed at a controlled temperature, for example, 25°C.[5]

The following diagram outlines a general workflow for the NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is essential for determining the molecular weight and fragmentation pattern of this compound, confirming its identity and purity.

Sample Preparation:

-

A stock solution of this compound is prepared in a suitable solvent, typically high-purity water.

-

For quantitative analysis, a series of dilutions are made to create a calibration curve.

-

An internal standard (e.g., a related but chromatographically distinct aminoglycoside or a stable isotope-labeled analog) is added to all samples and standards.

Liquid Chromatography (LC) Parameters (Representative):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous solution containing an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile) is often employed to achieve good separation of the polar gentamicin components.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

Mass Spectrometry (MS) Parameters (Representative):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is standard for aminoglycosides.

-

Mass Analyzer: A triple quadrupole or an ion trap mass spectrometer is commonly used.

-

Acquisition Mode:

-

Full Scan: To determine the parent ion mass.

-

Product Ion Scan (MS/MS): To obtain fragmentation patterns for structural confirmation.

-

Multiple Reaction Monitoring (MRM): For highly sensitive and selective quantification.

-

The following table summarizes typical mass transitions that could be monitored for this compound in an MRM experiment.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |